molecular formula C25H22O7 B11021829 Propan-2-yl 5-[({3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate

Propan-2-yl 5-[({3-[(4-methoxyphenyl)carbonyl]-1-benzofuran-5-yl}oxy)methyl]furan-2-carboxylate

Cat. No.: B11021829
M. Wt: 434.4 g/mol
InChI Key: ZEQKTICQROTVTN-UHFFFAOYSA-N
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Description

ISOPROPYL 5-({[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)-2-FUROATE: is a complex organic compound that features a benzofuran ring, a methoxybenzoyl group, and a furoate ester

Properties

Molecular Formula

C25H22O7

Molecular Weight

434.4 g/mol

IUPAC Name

propan-2-yl 5-[[3-(4-methoxybenzoyl)-1-benzofuran-5-yl]oxymethyl]furan-2-carboxylate

InChI

InChI=1S/C25H22O7/c1-15(2)31-25(27)23-11-9-19(32-23)13-29-18-8-10-22-20(12-18)21(14-30-22)24(26)16-4-6-17(28-3)7-5-16/h4-12,14-15H,13H2,1-3H3

InChI Key

ZEQKTICQROTVTN-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(O1)COC2=CC3=C(C=C2)OC=C3C(=O)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ISOPROPYL 5-({[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)-2-FUROATE typically involves multiple steps, including the formation of the benzofuran ring, the introduction of the methoxybenzoyl group, and the esterification to form the furoate ester. Common synthetic routes may involve:

    Formation of Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors such as phenols and aldehydes.

    Introduction of Methoxybenzoyl Group: This step often involves acylation reactions using methoxybenzoic acid derivatives.

    Esterification: The final step involves the esterification of the intermediate compound with isopropyl alcohol under acidic or basic conditions to form the furoate ester.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ISOPROPYL 5-({[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)-2-FUROATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran ring or the methoxybenzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

ISOPROPYL 5-({[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)-2-FUROATE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of ISOPROPYL 5-({[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)-2-FUROATE would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ISOPROPYL 5-({[3-(4-METHOXYBENZOYL)-1-BENZOFURAN-5-YL]OXY}METHYL)-2-FUROATE is unique due to its specific combination of functional groups and structural features. The presence of the methoxybenzoyl group and the furoate ester distinguishes it from other benzofuran derivatives, potentially leading to unique chemical reactivity and biological activity.

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